molecular formula C13H19N3O2 B2734924 (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone CAS No. 174482-75-8

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone

Cat. No. B2734924
CAS RN: 174482-75-8
M. Wt: 249.314
InChI Key: JUBURURPOVFJEG-UHFFFAOYSA-N
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Description

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone , also known by its chemical formula C₁₅H₁₅NO , is a compound with intriguing properties. Its molecular weight is approximately 225.29 g/mol . The structure consists of a morpholine ring attached to a phenyl group, which in turn bears an amino group and a dimethylamino substituent.


Molecular Structure Analysis

The molecular structure of (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone is crucial for understanding its properties. The arrangement of atoms, bond angles, and functional groups significantly influences its behavior. Refer to the provided 2D and 3D representations for a visual depiction .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Properties : A compound closely related to (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone was synthesized, showing significant inhibition of cancer cell lines like A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Chemical Synthesis and Modification

  • Chemical Transformations : Research shows the creation of unusual morpholinone heterocycles from α,β-unsaturated aldehydes and nitrones, demonstrating the versatility of morpholino compounds in chemical synthesis (Phillips, Reynolds, & Scheidt, 2008).
  • Synthesis of Derivatives : The synthesis of various derivatives of related phenylmethanone compounds, demonstrating their potential in creating diverse chemical structures (Çetinkaya et al., 2012).

Pharmaceutical Applications

  • Potential PET Agent for Parkinson's Disease : A derivative of this compound was synthesized as a potential PET imaging agent for Parkinson's disease, illustrating its application in medical imaging (Wang, Gao, Xu, & Zheng, 2017).

Material Science and Engineering

  • Light-Emitting Diode (LED) Technology : Studies have involved the synthesis of complexes based on similar arylmethanone ligands for use in efficient red phosphorescent organic light-emitting diodes, showing its potential in advanced material applications (Kang et al., 2011).

Crystal Structure Analysis

  • Crystallographic Studies : The crystal structure of compounds similar to (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone has been analyzed, which is crucial in understanding their physical and chemical properties (Bakare, John, Butcher, & Zalkow, 2005).

Polymer Chemistry

  • Photopolymerization Initiators : Research on substituted benzophenones, which are structurally related, has been conducted to study their efficiency as photoinitiators in polymerization processes, highlighting their potential use in polymer chemistry (Fouassier et al., 1995).

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

[3-amino-4-(dimethylamino)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15(2)12-4-3-10(9-11(12)14)13(17)16-5-7-18-8-6-16/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBURURPOVFJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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